molecular formula C12H15N B13201855 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]

Cat. No.: B13201855
M. Wt: 173.25 g/mol
InChI Key: QQKKXRBRNWEFGL-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] typically involves a multi-component reaction. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted 1’,3’-dihydrospiro[cyclopentane-1,2’-indole] with high diastereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multi-component reaction approach mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] undergoes various chemical reactions, including:

    Cycloaddition Reactions: These reactions are crucial for forming spirocyclic structures.

    Substitution Reactions: The indole moiety can undergo electrophilic substitution reactions, which are common in aromatic compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] is unique due to its combination of a cyclopentane ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and organic synthesis .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[1,3-dihydroindole-2,1'-cyclopentane]

InChI

InChI=1S/C12H15N/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2

InChI Key

QQKKXRBRNWEFGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3N2

Origin of Product

United States

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